molecular formula C23H22N4O3 B2478618 N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260990-94-0

N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2478618
CAS No.: 1260990-94-0
M. Wt: 402.454
InChI Key: BQGGUVHHIBAQTB-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide side chain. The 2-methoxybenzyl group at the N-position and the 4-methylphenyl substituent on the oxadiazole distinguish it structurally.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-9-11-17(12-10-16)22-25-23(30-26-22)19-7-5-13-27(19)15-21(28)24-14-18-6-3-4-8-20(18)29-2/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGGUVHHIBAQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating a methoxybenzyl group, a pyrrole ring, and an oxadiazole moiety. These structural elements are known to influence biological activity significantly.

Biological Activities

1. Anticancer Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit notable anticancer properties. The oxadiazole ring has been associated with various mechanisms of action against cancer cells, including:

  • Inhibition of Cell Proliferation: Compounds similar to this compound have shown IC50 values indicating effective inhibition of cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (human colon adenocarcinoma) .
CompoundCancer Cell LineIC50 Value (µM)
Example A (similar structure)HeLa12.5
Example B (similar structure)CaCo-215.0

2. Anti-inflammatory Activity

Compounds containing the oxadiazole moiety have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2), which are crucial enzymes in the inflammatory pathway. This suggests that this compound may possess similar properties .

3. Anticonvulsant Properties

The structural characteristics of this compound suggest potential anticonvulsant activity. Studies on related compounds have shown promising results in reducing seizure activity in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It might interact with various receptors implicated in pain and seizure pathways.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against various tumors .

Study 2: Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX enzymes. The results showed that certain substitutions increased potency against inflammation markers .

Comparison with Similar Compounds

Benzyl Group Modifications

  • N-(2-Chlorobenzyl)-2-{2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-Pyrrol-1-yl}Acetamide (): Substitution: 2-Chlorobenzyl (electron-withdrawing Cl) vs. 2-Methoxybenzyl (electron-donating OCH₃).

Oxadiazole Substituents

  • 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide (): Substitution: 4-Methoxyphenyl (polar OCH₃) vs. 4-Methylphenyl (hydrophobic CH₃). Impact: The methyl group in the target compound increases lipophilicity, favoring membrane permeability but possibly reducing water solubility .

Heterocyclic Core Differences

  • Synthesized Benzoxazine-Oxadiazole Derivatives ():
    • Core Structure: Benzoxazine fused with oxadiazole vs. pyrrole-oxadiazole in the target compound.
    • Impact: The pyrrole ring in the target may enhance π-π stacking interactions in biological targets compared to benzoxazine’s planar structure .

Physicochemical Properties

Property Target Compound N-(2-Chlorobenzyl) Analog () 4-Methoxyphenyl Oxadiazole ()
Molecular Weight (g/mol) ~438.45 (calculated) ~455.89 ~504.98
logP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity due to Cl) ~2.9 (lower due to OCH₃)
Hydrogen Bond Acceptors 6 6 7

Key Observations :

  • The target compound balances lipophilicity (logP ~3.2) between chloro (higher) and methoxy (lower) analogs, optimizing membrane penetration and solubility .
  • The 4-methylphenyl group contributes to hydrophobic interactions in binding pockets, unlike polar substituents like 4-fluorophenyl () or 4-methoxyphenyl () .

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